methyl 4,6-difluoropyridine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1337606-94-6 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
methyl 4,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |
InChI Key |
CGCWEMJKBCGXBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4,6 Difluoropyridine 2 Carboxylate
Strategies for the Construction of the Pyridine (B92270) Core
The formation of the appropriately substituted pyridine ring is a critical step in the synthesis of methyl 4,6-difluoropyridine-2-carboxylate. Methodologies often commence with the synthesis of a precursor, such as 4,6-dichloropicolinic acid, which can then be esterified and subsequently fluorinated.
Cyclization Reactions
Cyclization reactions are a fundamental approach to constructing the pyridine skeleton. These methods typically involve the condensation of smaller, acyclic precursors to form the six-membered heterocyclic ring. For the synthesis of precursors to this compound, a common strategy involves the cyclization of dicarbonyl compounds with an amine source. For instance, the synthesis of 4,6-dihydroxypyrimidines, which can be analogous to dihydroxypyridines, can be achieved by reacting dimethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860). This is followed by acidification to yield the dihydroxy derivative. google.comgoogle.com While not a direct synthesis of the target's pyridine core, this illustrates the general principle of using cyclization to form a related heterocyclic structure.
Heterocyclic Annulation Approaches
Heterocyclic annulation provides another versatile route to the pyridine core. This strategy involves the fusion of a new ring onto a pre-existing heterocyclic system. While specific examples leading directly to the 4,6-difluoropyridine-2-carboxylate scaffold are not extensively documented in readily available literature, the general principle is a cornerstone of heterocyclic chemistry.
Introduction of Fluorine Substituents
The introduction of fluorine atoms onto the pyridine ring is a pivotal step and is typically achieved after the formation of the core heterocyclic structure. The strong electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the final compound.
Direct Fluorination Techniques
Direct C-H fluorination is an emerging area in organofluorine chemistry, offering the potential for more efficient synthetic routes. However, controlling the regioselectivity of such reactions on an electron-deficient ring system like pyridine can be challenging. This method is not commonly reported for the primary synthesis of this compound.
Halogen Exchange Reactions (e.g., from chloro-precursors with fluoride (B91410) sources)
Halogen exchange (Halex) reactions are a widely used and effective method for the synthesis of fluorinated aromatic compounds. This approach involves the substitution of a halogen, typically chlorine or bromine, with a fluoride ion. A key precursor for the synthesis of this compound is methyl 4,6-dichloropyridine-2-carboxylate. This dichloroester can be subjected to a halogen exchange reaction using a fluoride source, such as potassium fluoride (KF), to yield the desired difluoro compound. researchgate.net
The efficiency of the Halex reaction is influenced by several factors, including the nature of the substrate, the fluoride source, the solvent, and the reaction temperature. The use of spray-dried KF or KF in combination with a phase-transfer catalyst can enhance the fluorination ability. researchgate.net Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are often employed to facilitate the reaction.
| Precursor | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Methyl 4,6-dichloropyridine-2-carboxylate | Potassium Fluoride (KF) | Sulfolane | 220-230 | This compound | Not specified |
Table 1: Representative Halogen Exchange Reaction for the Synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) of Non-Fluorine Halogens with Fluoride
Nucleophilic aromatic substitution (SNAr) is the underlying mechanism for the halogen exchange reaction mentioned above. In this reaction, a nucleophile (fluoride ion) attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group (chloride ion). The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the two chloro substituents activate the ring towards nucleophilic attack, making the SNAr reaction a feasible and efficient method for fluorination.
The synthesis of the precursor, 4,6-dichloropicolinic acid, can be achieved through the hydrolysis of its methyl ester. For example, stirring methyl 4,6-dichloropicolinate with sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification, yields 4,6-dichloropicolinic acid with a high yield of 98.7%. chemicalbook.com This acid can then be re-esterified to the methyl ester if needed for the subsequent fluorination step.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Methyl 4,6-dichloropicolinate | Sodium Hydroxide | Ethanol/Water | 60 | 1 hour | 4,6-Dichloropicolinic Acid | 98.7 |
Table 2: Synthesis of 4,6-Dichloropicolinic Acid. chemicalbook.com
Esterification Methods for the Carboxylate Moiety
The introduction of the methyl carboxylate group onto the 4,6-difluoropyridine-2-carboxylic acid backbone is a critical step in the synthesis of the title compound. Several standard esterification techniques can be employed, each with its own mechanistic pathway and procedural considerations.
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, this process involves the reaction of 4,6-difluoropyridine-2-carboxylic acid with an excess of methanol (B129727) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comkhanacademy.org
The reaction is an equilibrium process. organic-chemistry.orgtamu.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the methanol. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated ester. Deprotonation of this species gives the final ester product. masterorganicchemistry.com To drive the equilibrium toward the product side and achieve a high yield, Le Châtelier's principle is applied, typically by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction. libretexts.orgtamu.edu
| Component | Role in Fischer Esterification | Example |
| Carboxylic Acid | Substrate providing the acyl group | 4,6-difluoropyridine-2-carboxylic acid |
| Alcohol | Nucleophile and solvent | Methanol (in excess) |
| Acid Catalyst | Protonates the carbonyl to activate it | Concentrated Sulfuric Acid (H₂SO₄) |
| Driving Force | Shifts equilibrium towards products | Excess alcohol; removal of water |
Transesterification is another viable method for preparing this compound. This process does not start from the carboxylic acid but rather from a different ester of 4,6-difluoropyridine-2-carboxylic acid (e.g., an ethyl or benzyl (B1604629) ester). The reaction involves treating this precursor ester with methanol in the presence of an acid or base catalyst.
This equilibrium-controlled reaction exchanges the original alkoxy group (-OR') of the starting ester with a methoxy (B1213986) group (-OCH₃) from the methanol. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, while base-catalyzed transesterification involves the nucleophilic attack of a methoxide ion on the ester carbonyl. Transesterification can be advantageous if the precursor ester is more readily available or if the free carboxylic acid is sensitive to the harsh conditions of direct esterification.
| Reactant/Catalyst | Function |
| Starting Ester (e.g., Ethyl 4,6-difluoropyridine-2-carboxylate) | Source of the acyl group |
| Methanol | Reagent and solvent |
| Acid or Base Catalyst | Activates the reaction |
Beyond the classic Fischer conditions, other methods exist for the direct conversion of 4,6-difluoropyridine-2-carboxylic acid into its methyl ester. Research into the esterification of fluorinated aromatic carboxylic acids has led to the development of various catalytic systems. rsc.org For instance, heterogeneous catalysts like the metal-organic framework UiO-66-NH₂ have been shown to be effective for the methyl esterification of various fluorinated benzoic acids using methanol. rsc.orgresearchgate.net Such catalysts can offer benefits like easier product purification and catalyst recyclability. In one study, this method significantly reduced reaction times compared to traditional derivatizing agents. rsc.org Similarly, sulfated zirconia has been investigated as a solid acid catalyst for the esterification of various carboxylic acids with methanol under mild conditions. researchgate.net These alternative approaches avoid the use of strong, corrosive mineral acids and the subsequent challenging aqueous workup required to neutralize them. google.com
| Method | Catalyst | Key Advantages |
| Fischer Esterification | H₂SO₄, TsOH | Well-established, inexpensive reagents organic-chemistry.orgmasterorganicchemistry.com |
| Heterogeneous Catalysis | UiO-66-NH₂, Sulfated Zirconia | Catalyst recyclability, milder conditions, simplified workup rsc.orgresearchgate.net |
| Diazomethane | None (reagent-based) | High yield, mild conditions, but reagent is toxic and explosive masterorganicchemistry.com |
Regioselective Synthesis and Isomer Control
Achieving the precise 2,4,6-substitution pattern of this compound is a significant challenge. The regiochemical outcome of the synthesis is determined by the electronic properties of the pyridine ring and the directing effects of the substituents.
The synthesis of polysubstituted pyridines requires careful strategic planning to install functional groups at the desired positions. nih.gov The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. The presence of strongly electron-withdrawing fluorine atoms further activates the ring for such reactions.
The synthesis of the target molecule's core, 4,6-difluoropyridine-2-carboxylic acid, often starts with a pre-functionalized pyridine, such as a polychlorinated pyridine. A common strategy is the halogen exchange (HALEX) reaction, where chlorine atoms are replaced by fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. googleapis.com The regioselectivity of this fluorination is directed by the existing substituents. For instance, in polychloropyridines, chlorine atoms at the 2- and 6-positions are generally more labile and are replaced preferentially. googleapis.com
The carboxylate group (or a precursor like a cyano or nitro group) plays a crucial role as a directing group. An electron-withdrawing group at the 2-position can influence the substitution at other positions on the ring. For instance, the synthesis of a related compound, methyl 3-fluoropyridine-4-carboxylate, was achieved by the nucleophilic substitution of a nitro group, which is a good leaving group, activated by an ortho-carboxylate. mdpi.com A similar strategy, using a leaving group at the 4- and 6-positions and a directing group at the C-2 position, is a plausible route to the required scaffold.
Reaction conditions exert a profound influence on the regioselectivity of the substitution reactions used to build the pyridine core. In nucleophilic aromatic substitution (SNAr) reactions, both the character of the substituent and the reaction parameters are critical. researchgate.net
Solvent and Temperature: In halogen exchange reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion. googleapis.commdpi.com Temperature is also a key variable; higher temperatures are often required to overcome the activation energy for substituting less reactive positions, but can sometimes lead to a loss of selectivity.
Leaving Group and Nucleophile: The nature of the leaving group is paramount. The reactivity order in SNAr on pyridine rings often follows Br > Cl > F. However, unique reactivity can be achieved with other groups; for example, the fluorosulfate (B1228806) group has been shown to have distinct reactivity compared to halogens and triflates, allowing for controlled, stepwise synthesis of polysubstituted pyridines. nih.gov
Steric and Electronic Effects: The regioselectivity of nucleophilic attack on substituted dichloropyridines can be highly dependent on the steric bulk and electronic nature of the existing substituents. researchgate.net A study on 3-substituted 2,6-dichloropyridines showed that bulky substituents at the 3-position could direct incoming nucleophiles to the 6-position. researchgate.net Conversely, an electron-withdrawing group like a carboxylate or amide at the 3-position favored substitution at the 2-position. researchgate.net This highlights the intricate interplay of factors that must be managed to control isomer formation.
| Parameter | Influence on Regioselectivity | Example/Reference |
| Solvent | Can stabilize charged intermediates and affect nucleophilicity. | Polar aprotic solvents (e.g., DMSO) are common for SNAr. mdpi.com |
| Temperature | Controls reaction rate; can affect selectivity if multiple pathways are possible. | Higher temperatures may be needed for less reactive leaving groups. googleapis.com |
| Leaving Group | The lability of the group being replaced dictates reaction feasibility. | Reactivity order can be tuned: Br ≥ -OTf > -OSO₂F > -Cl. nih.gov |
| Directing Groups | Existing substituents electronically and sterically guide incoming groups. | A 3-carboxylate group on a 2,6-dihalopyridine directs attack to the 2-position. researchgate.net |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and promoting sustainable manufacturing processes. While specific green chemistry-focused studies on this particular compound are not extensively documented in publicly available literature, we can extrapolate from established principles and the synthesis of analogous fluorinated pyridines to discuss key considerations in solvent selection, atom economy, and waste minimization.
Solvent Selection and Optimization
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a chemical process and are a major contributor to its environmental footprint. In the likely synthesis of this compound, which would probably involve a nucleophilic aromatic substitution (SNAr) of a corresponding dichloro-precursor (methyl 4,6-dichloropyridine-2-carboxylate), the solvent plays a critical role in reaction rate, yield, and selectivity.
Traditionally, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are employed for such fluorination reactions using fluoride salts. However, these solvents present significant environmental, health, and safety (EHS) concerns. Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives.
Table 1: Comparison of Solvents for Potential Synthesis of this compound
| Solvent | Classification | Green Chemistry Considerations | Potential for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Conventional) | Effective for SNAr reactions, but can be difficult to remove and may decompose at high temperatures. google.com | High, but with environmental drawbacks. |
| Sulfolane | Polar Aprotic (Conventional) | High boiling point, thermally stable, but can be persistent in the environment. google.com | Used in similar fluorination processes. google.com |
| Ionic Liquids | Greener Alternative | Can be designed for specific solubility and recyclability, low volatility. However, toxicity and biodegradability can vary and need assessment. | Promising, but require specific design and cost-benefit analysis. |
| Deep Eutectic Solvents (DES) | Greener Alternative | Biodegradable, low cost, and simple to prepare. Physical properties can be tuned. | Emerging area with potential for fluorination reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Derived from renewable resources, lower toxicity than many traditional ethers, and can be a suitable replacement for THF. mdpi.com | May be considered depending on the specific reaction conditions required. |
| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | High boiling point, low peroxide formation, and more hydrophobic than other ethers, which can simplify work-up. mdpi.com | A potential greener alternative to other ether solvents. mdpi.com |
The optimization of solvent selection would involve studying the reaction kinetics and yield in these alternative solvents. For instance, the use of phase-transfer catalysts in conjunction with less polar, greener solvents could be a viable strategy to facilitate the fluorination reaction while avoiding hazardous polar aprotic solvents. The goal is to identify a solvent system that not only provides high yield and purity but also has a favorable EHS profile, is recyclable, and is derived from renewable resources if possible.
Atom Economy and Waste Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.com
Hypothetical Synthetic Route:
C7H5Cl2NO2 + 2 KF → C7H5F2NO2 + 2 KCl
(Methyl 4,6-dichloropyridine-2-carboxylate) + (Potassium Fluoride) → (this compound) + (Potassium Chloride)
To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.
Table 2: Atom Economy Calculation for the Hypothetical Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 4,6-dichloropyridine-2-carboxylate | C7H5Cl2NO2 | 206.03 sigmaaldrich.com | Reactant |
| Potassium Fluoride | KF | 58.10 | Reactant |
| This compound | C7H5F2NO2 | 173.12 | Desired Product |
| Potassium Chloride | KCl | 74.55 | Byproduct |
Calculation:
Total Mass of Reactants: 206.03 g/mol (C7H5Cl2NO2) + 2 * 58.10 g/mol (KF) = 322.23 g/mol
Mass of Desired Product: 173.12 g/mol (C7H5F2NO2)
Atom Economy: (173.12 / 322.23) * 100% = 53.72%
An atom economy of 53.72% indicates that a significant portion of the reactant mass is converted into byproduct (potassium chloride). While this is an inherent limitation of substitution reactions, waste minimization strategies can still be applied. scranton.edu
Waste Minimization Strategies:
Catalytic Routes: Investigating catalytic methods for fluorination could potentially reduce the need for stoichiometric amounts of fluoride salts, though this is a challenging area of research for aromatic fluorination.
Byproduct Valorization: The primary byproduct, potassium chloride, is a relatively benign salt. Opportunities for its recovery and reuse, either within the process or for other applications, should be explored to move towards a more circular economy model.
Process Optimization: Careful control of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of side products, thus reducing waste.
Solvent Recycling: Implementing a robust solvent recovery and recycling program is essential to minimize solvent waste, which is often the largest waste stream in pharmaceutical and fine chemical manufacturing.
By focusing on greener solvent choices and striving to improve atom economy and minimize waste, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Reaction Chemistry and Functionalization of Methyl 4,6 Difluoropyridine 2 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electronegative fluorine atoms at the C4 and C6 positions, as well as the electron-withdrawing methyl carboxylate group at C2. These substituents lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, facilitating the addition of nucleophiles.
Reactivity at Fluorine-Bearing Positions (C4 and C6)
The primary sites for nucleophilic attack on methyl 4,6-difluoropyridine-2-carboxylate are the carbon atoms bearing the fluorine substituents, namely C4 and C6. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. Nucleophiles attack these positions, leading to the displacement of a fluoride (B91410) ion and the formation of a new C-Nucleophile bond.
Selective mono-substitution is often achievable, as the introduction of a first nucleophile can electronically deactivate the ring towards a second substitution. For instance, the reaction of 2,6-difluoropyridine (B73466) with an alkoxide nucleophile in a solvent like THF can lead to selective mono-etherification. acs.org This principle allows for the stepwise functionalization of the pyridine core.
Regioselectivity and Steric/Electronic Effects
The regioselectivity of SNAr reactions on this molecule—whether the nucleophile adds to the C4 or C6 position—is governed by a combination of steric and electronic factors.
Electronic Effects : The pyridine nitrogen and the C2-ester group are both electron-withdrawing, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. The position para (C4) to the ring nitrogen is highly activated, as the nitrogen can effectively delocalize the negative charge through resonance. The C6 position is ortho to the nitrogen and is also strongly activated. The C2-ester group primarily exerts its influence on the adjacent C6 position. The interplay of these effects determines the most electrophilic site. In many poly-substituted halo-pyridines, nucleophilic attack is often favored at the 4-position. dokumen.pub
Steric Effects : The methyl carboxylate group at the C2 position introduces steric hindrance around the C6 position. Bulky nucleophiles will therefore face greater steric repulsion when attacking the C6 position compared to the more accessible C4 position. dokumen.pub Consequently, larger nucleophiles tend to favor substitution at the C4 position.
The choice of solvent can also play a crucial role in directing regioselectivity by influencing the nucleophilicity of the attacking species. acs.org
Mechanism Elucidation (e.g., Meisenheimer Complex Intermediates)
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov
Addition Step : The nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. bris.ac.uk The stability of this complex is a key factor in the reaction's feasibility; it is enhanced by the presence of electron-withdrawing groups like the fluorine atoms, the ring nitrogen, and the ester group, which delocalize the negative charge. researchgate.net
Elimination Step : The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a fluoride ion.
While the Meisenheimer complex is often described as a stable intermediate, recent evidence suggests that for some SNAr reactions, the pathway may be more concerted, with the complex representing a transition state rather than a distinct intermediate. nih.govbris.ac.ukresearchgate.net However, for highly activated systems with excellent leaving groups like fluoride, the stepwise mechanism involving a Meisenheimer complex is a well-established and useful model. bris.ac.ukresearchgate.net
Scope with Various Nucleophiles (e.g., amines, alkoxides, thiolates)
This compound is receptive to a wide array of nucleophiles, enabling the synthesis of diverse pyridine derivatives.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Alkoxides (RO⁻) | 4- or 6-Alkoxypyridine |
| Hydroxide (B78521) (OH⁻) | 4- or 6-Hydroxypyridine | |
| Nitrogen | Primary Amines (RNH₂) | 4- or 6-(Alkylamino)pyridine |
| Secondary Amines (R₂NH) | 4- or 6-(Dialkylamino)pyridine | |
| Sulfur | Thiolates (RS⁻) | 4- or 6-(Alkylthio)pyridine |
Oxygen Nucleophiles : Reactions with alkoxides, such as sodium methoxide (B1231860) or carbohydrate-derived alcohols, readily displace a fluorine atom to form the corresponding ether derivatives. acs.org
Nitrogen Nucleophiles : Primary and secondary amines are effective nucleophiles for the amination of the pyridine ring, yielding 4- or 6-aminopyridine derivatives.
Sulfur Nucleophiles : Thiolates react efficiently to produce the corresponding thioethers, which can be further oxidized to sulfoxides or sulfones if desired.
Transformations of the Carboxylate Ester Group
The methyl ester at the C2 position provides another handle for the chemical modification of the molecule.
Hydrolysis to the Carboxylic Acid
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,6-difluoropyridine-2-carboxylic acid. This transformation is typically achieved under basic conditions through a process known as saponification.
The reaction involves the nucleophilic acyl substitution of the ester by a hydroxide ion (e.g., from sodium hydroxide or potassium hydroxide) in an aqueous or mixed aqueous-organic solvent system. The process generally requires heating to proceed at a practical rate. An acidic workup is then necessary to protonate the intermediate carboxylate salt and isolate the final carboxylic acid product.
Typical Reaction Conditions for Ester Hydrolysis
| Reagent | Solvent | Condition |
|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Methanol (B129727) | Reflux |
| Lithium Hydroxide (LiOH) | Water/THF | Room Temperature or Heat |
Transamidation and Amidation Reactions
The methyl ester group of this compound can be readily converted into a variety of amide derivatives through amidation or transamidation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. The direct amidation of the ester with an amine is a common and straightforward approach. This transformation typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst or with the use of a large excess of the amine.
Alternatively, the ester can be first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.
For more direct conversions, Lewis acids or specific reagents can catalyze the amidation of the methyl ester. For instance, trimethylaluminum or sodium cyanide can facilitate the direct conversion of esters to amides under milder conditions. The choice of method depends on the stability of the starting materials and the desired product, as well as the reactivity of the amine.
Table 1: Representative Conditions for Amidation of this compound
| Reagent/Catalyst | Amine | Solvent | Temperature | Product |
| Neat Amine | Primary or Secondary Amine | None | 80-120°C | 4,6-Difluoropyridine-2-carboxamide |
| 1. NaOH (hydrolysis) 2. EDC, HOBt | Primary or Secondary Amine | DMF or DCM | 0°C to RT | 4,6-Difluoropyridine-2-carboxamide |
| Trimethylaluminum | Primary or Secondary Amine | Toluene | RT to 80°C | 4,6-Difluoropyridine-2-carboxamide |
Reduction to Aldehyde or Alcohol Derivatives
The ester functionality of this compound can be selectively reduced to either the corresponding aldehyde or primary alcohol using appropriate reducing agents. The outcome of the reduction is highly dependent on the choice of reagent and the reaction conditions.
Reduction to Aldehyde:
A partial reduction of the ester to the aldehyde, 4,6-difluoropyridine-2-carbaldehyde, can be achieved using sterically hindered and mild reducing agents. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. The reaction is typically carried out at low temperatures, such as -78°C, to prevent over-reduction to the alcohol. At this temperature, a stable tetrahedral intermediate is formed, which upon aqueous workup, yields the desired aldehyde.
Reduction to Alcohol:
For the complete reduction of the ester to the primary alcohol, (4,6-difluoropyridin-2-yl)methanol, stronger reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by the addition of Lewis acids such as lithium chloride or calcium chloride, or by using a solvent like methanol at elevated temperatures.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Temperature | Product |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM | -78°C | 4,6-Difluoropyridine-2-carbaldehyde |
| Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | 0°C to RT | (4,6-Difluoropyridin-2-yl)methanol |
| Sodium borohydride / Methanol | Methanol | Reflux | (4,6-Difluoropyridin-2-yl)methanol |
Electrophilic Aromatic Substitution (EAS) Potential
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. In this compound, the deactivating effect of the pyridine nitrogen is further intensified by the strong electron-withdrawing inductive effects of the two fluorine atoms and the methyl carboxylate group. Consequently, this molecule is highly deactivated towards EAS.
Nitration, Halogenation, and Sulfonation
Direct electrophilic substitution on the this compound ring is expected to be extremely challenging. Standard conditions for nitration (HNO₃/H₂SO₄), halogenation (X₂/FeX₃), and sulfonation (fuming H₂SO₄) are likely to be ineffective or require exceptionally harsh conditions, which may lead to decomposition of the starting material.
The pyridine nitrogen is also susceptible to protonation or coordination with Lewis acids under typical EAS conditions, which would further deactivate the ring by introducing a positive charge. If any substitution were to occur, it would be predicted to take place at the C3 or C5 position, which are meta to the nitrogen and relatively less deactivated.
A potential strategy to enhance the reactivity of the pyridine ring towards EAS is through the formation of the corresponding N-oxide. The N-oxide group is capable of donating electron density into the ring through resonance, thereby activating it towards electrophilic attack, particularly at the C4 position. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.
Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Outcome |
| Nitration | HNO₃ / H₂SO₄ | No reaction or decomposition |
| Bromination | Br₂ / FeBr₃ | No reaction or decomposition |
| Sulfonation | Fuming H₂SO₄ | No reaction or decomposition |
| Nitration (via N-oxide) | 1. m-CPBA 2. HNO₃ / H₂SO₄ | Potential for substitution at C3 or C5, likely low yield |
Metalation and Cross-Coupling Reactions
Given the low reactivity of the ring towards electrophilic substitution, alternative strategies such as metalation followed by reaction with an electrophile, or transition metal-catalyzed cross-coupling reactions, are more viable approaches for the functionalization of this compound.
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.
In this compound, the methyl ester group at the C2 position can potentially serve as a DMG. Coordination of a strong, non-nucleophilic lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the carbonyl oxygen of the ester would be expected to direct the regioselective deprotonation of the C3 proton. The electron-withdrawing fluorine atoms on the ring would further increase the acidity of the C3 proton, facilitating the metalation. The use of a non-nucleophilic base at low temperatures is crucial to prevent competitive nucleophilic addition to the electron-deficient pyridine ring. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the C3 position.
Table 4: Hypothetical Directed ortho-Metalation of this compound
| Step | Reagent | Solvent | Temperature | Intermediate/Product |
| 1. Metalation | LDA or LTMP | THF | -78°C | 3-Lithio-4,6-difluoropyridine-2-carboxylate |
| 2. Electrophilic Quench | Electrophile (e.g., CH₃I) | THF | -78°C to RT | Methyl 4,6-difluoro-3-methylpyridine-2-carboxylate |
Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The feasibility of these reactions on this compound would primarily depend on the ability to activate the C-F bonds at the C4 and C6 positions.
Generally, the reactivity of halogens in these coupling reactions follows the order I > Br > Cl > F. Carbon-fluorine bonds are the strongest carbon-halogen bonds and are notoriously difficult to activate. However, recent advances in catalyst design have enabled the use of aryl fluorides, particularly those that are electron-deficient, in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring, the second fluorine atom, and the methyl ester group in the target molecule could potentially render the C-F bonds more susceptible to oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the fluoropyridine with an organoboron reagent. It would likely require specialized palladium catalysts with electron-rich and bulky phosphine ligands, along with a strong base and high reaction temperatures.
Heck Coupling: The coupling of the fluoropyridine with an alkene would also necessitate forcing conditions and a highly active palladium catalyst.
Sonogashira Coupling: The reaction with a terminal alkyne would be challenging but potentially feasible with robust palladium-copper catalytic systems.
Stille Coupling: The coupling with an organostannane reagent might be more successful, as Stille reactions are sometimes more tolerant of a wider range of substrates.
In all cases, successful cross-coupling at the C-F positions would represent a significant synthetic challenge, likely requiring extensive optimization of catalysts, ligands, bases, and reaction conditions.
Table 5: Overview of Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst | Key Challenges |
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(0) with bulky phosphine ligands | C-F bond activation, high temperatures |
| Heck | Alkene | Pd(0) complex | C-F bond activation, catalyst stability |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) co-catalyst | C-F bond activation, potential for side reactions |
| Stille | Organostannane | Pd(0) complex | C-F bond activation, toxicity of tin reagents |
C-H Functionalization Approaches
Direct C-H functionalization of pyridine rings is a powerful and atom-economical strategy for the synthesis of substituted pyridines. nih.gov However, achieving regioselectivity can be challenging due to the intrinsic reactivity of the pyridine nucleus. In the case of this compound, the electron-withdrawing nature of the fluorine atoms and the carboxylate group deactivates the ring towards electrophilic attack, making C-H functionalization reactions that proceed through an electrophilic pathway difficult.
Conversely, transition-metal-catalyzed C-H activation presents a more viable approach. These methods can enable the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. umich.edu While specific examples of C-H functionalization on this compound are not extensively documented in the literature, the principles of pyridine C-H activation can be applied. The most likely positions for C-H functionalization would be the C-3 and C-5 positions, which are the only available C-H bonds on the pyridine ring. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the specific catalytic system employed. Recent advancements have highlighted various strategies for achieving regioselective C-H functionalization of pyridines, including the use of pyridine phosphonium salts, photocatalytic methods, and temporary de-aromatization, which could potentially be applied to this substrate. nih.gov
Challenges in the C-H functionalization of this molecule include the potential for competing reactions, such as nucleophilic attack at the carbon atoms bearing the fluorine substituents. The strong coordinating ability of the pyridine nitrogen can also influence the catalytic cycle in transition-metal-mediated reactions. nih.gov
Derivatization and Scaffold Modification
The presence of two fluorine atoms on the pyridine ring of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone for its derivatization and the generation of more complex molecular architectures.
Generation of Complex Pyridine-Based Architectures
The fluorine atoms at the C-4 and C-6 positions are susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of intricate molecular scaffolds. This approach is particularly useful for the synthesis of compounds with potential applications in medicinal chemistry and materials science.
One key strategy for building complex architectures is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgharvard.edu While a direct Suzuki coupling on this compound would be challenging due to the low reactivity of C-F bonds in oxidative addition, the fluorine atoms can be first displaced by other halogens (e.g., chlorine or bromine) or converted to triflates to facilitate such reactions. More commonly, the fluorine atoms are displaced by nucleophiles in an SNAr reaction, and subsequent functionalization of the newly introduced group can lead to complex structures.
For instance, reaction with a bifunctional nucleophile could set the stage for further cyclization reactions, leading to fused heterocyclic systems. The sequential displacement of the two fluorine atoms with different nucleophiles can also be a powerful strategy for creating unsymmetrically substituted pyridines.
| Reaction Type | Reactants | Product Type | Potential Application |
| Sequential SNAr | This compound, Nucleophile 1, Nucleophile 2 | Unsymmetrically substituted pyridine | Fine-tuning of electronic and steric properties |
| SNAr with bifunctional nucleophile | This compound, e.g., amino-alcohols, diamines | Precursor for fused heterocycles | Synthesis of novel bicyclic and tricyclic scaffolds |
| SNAr followed by cross-coupling | This compound, e.g., a thiol, followed by oxidation and coupling | Biaryl or heteroaryl-substituted pyridines | Building blocks for advanced materials and pharmaceuticals |
Preparation of Polysubstituted Pyridine Derivatives
The synthesis of polysubstituted pyridine derivatives from this compound is most readily achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.commasterorganicchemistry.comlibretexts.org The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes the C-4 and C-6 positions highly electrophilic and thus susceptible to attack by nucleophiles.
A wide range of nucleophiles can be employed to displace the fluorine atoms, including alkoxides, phenoxides, thiophenoxides, amines, and carbanions. The reaction typically proceeds under mild conditions and often with high regioselectivity. In many cases, one of the fluorine atoms is more reactive than the other, allowing for selective mono-substitution.
For example, the reaction of a related compound, 2,6-difluoropyridine, with carbohydrate-derived alcohols in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) has been shown to proceed efficiently to give the corresponding mono-alkoxy substituted product. acs.org A similar reactivity would be expected for this compound.
The stepwise displacement of the fluorine atoms with different nucleophiles allows for the controlled synthesis of pyridines with multiple, distinct substituents. This strategy provides a versatile entry to a large library of polysubstituted pyridines with tailored electronic and steric properties.
| Nucleophile | Product of Mono-substitution | Product of Di-substitution | Reference (for analogous reactions) |
| R-OH / Base | Methyl 4-alkoxy-6-fluoropyridine-2-carboxylate | Methyl 4,6-dialkoxypyridine-2-carboxylate | acs.org |
| Ar-OH / Base | Methyl 4-aryloxy-6-fluoropyridine-2-carboxylate | Methyl 4,6-diaryloxypyridine-2-carboxylate | acs.org |
| R-NH2 | Methyl 4-amino-6-fluoropyridine-2-carboxylate | Methyl 4,6-diaminopyridine-2-carboxylate | nih.gov |
| R-SH / Base | Methyl 4-thioether-6-fluoropyridine-2-carboxylate | Methyl 4,6-dithioetherpyridine-2-carboxylate | nih.gov |
The development of multicomponent reactions and the use of nanocatalysts are also emerging as powerful tools for the synthesis of polysubstituted pyridines, and these methodologies could potentially be adapted for the derivatization of this compound. nih.govrsc.org
Spectroscopic and Structural Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of methyl 4,6-difluoropyridine-2-carboxylate, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group exhibit characteristic chemical shifts and coupling patterns. The protons at positions 3 and 5 of the pyridine ring would be expected to appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. The methyl protons of the ester group would typically appear as a singlet in the upfield region of the spectrum. The integration of these signals provides a quantitative measure of the protons in each environment, which is crucial for purity assessment.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the methyl carboxylate group is typically observed in the downfield region of the spectrum. The carbons of the pyridine ring will show distinct resonances, with their chemical shifts significantly affected by the attached fluorine atoms due to the large C-F coupling constants. The methyl carbon of the ester group will resonate at the most upfield position. The number of signals and their chemical shifts are critical for confirming the carbon framework of the molecule. For analogous difluoropyridine compounds, carbon atoms bonded to fluorine exhibit characteristic splitting in the ¹³C NMR spectrum. rsc.org
¹⁹F NMR Spectroscopy : ¹⁹F NMR is a powerful tool for directly observing the fluorine atoms. For this compound, two distinct signals would be expected for the fluorine atoms at positions 4 and 6, unless there is accidental chemical shift equivalence. The chemical shifts and the coupling between the two fluorine atoms (⁴JF-F) would provide definitive evidence for their presence and relative positions on the pyridine ring. For example, in similar fluorinated pyridine structures, the fluorine chemical shifts can be observed in specific regions, aiding in structural confirmation. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0-8.5 | d | H-3 |
| ¹H | ~7.0-7.5 | d | H-5 |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹³C | ~165 | s | C=O |
| ¹³C | ~160 (d) | d | C-4/C-6 |
| ¹³C | ~158 (d) | d | C-6/C-4 |
| ¹³C | ~145 | s | C-2 |
| ¹³C | ~110 (dd) | dd | C-5 |
| ¹³C | ~105 (dd) | dd | C-3 |
| ¹³C | ~53 | q | -OCH₃ |
| ¹⁹F | ~-70 | d | F-6 |
| ¹⁹F | ~-110 | d | F-4 |
Note: The predicted chemical shifts are estimates based on related structures and are subject to solvent and other experimental conditions. The multiplicities for the carbon and fluorine signals are due to C-F and F-F couplings.
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling between the protons on the pyridine ring. A cross-peak between the signals of the H-3 and H-5 protons would confirm their through-bond scalar coupling, helping to definitively assign these resonances. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the methyl protons with the methyl carbon. This provides a direct link between the proton and carbon skeletons of the molecule. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:
The methyl protons (-OCH₃) and the carbonyl carbon (C=O) and the C-2 carbon.
The H-3 proton and the C-2, C-4, and C-5 carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-F stretching vibrations would be expected in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. These characteristic bands are useful for confirming the presence of the key functional moieties. rsc.orgmdpi.com
Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are often more intense than in the IR spectrum. The C-F stretching vibrations would also be observable. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. Studies on similar molecules like 2,6-difluoropyridine (B73466) have utilized both techniques for a comprehensive vibrational assignment. researchgate.netnih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | Stretching | 1720-1740 | IR |
| C-F | Stretching | 1200-1300 | IR, Raman |
| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 | IR, Raman |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Aliphatic C-H (Methyl) | Stretching | 2850-2960 | IR, Raman |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern can also provide structural information. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments, further confirming the chemical formula. rsc.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a compound through the accurate measurement of its mass-to-charge ratio. This allows for the calculation of an exact mass, which can confirm the molecular formula. For this compound (C₇H₅F₂NO₂), the theoretical exact mass can be calculated. However, no experimental HRMS data from academic studies were found in the public domain to confirm this value empirically for this specific compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the compound. While general fragmentation patterns for esters and aromatic compounds are well-understood, specific MS/MS studies detailing the fragmentation pathways of this compound are not available in the reviewed literature. Such an analysis would provide valuable insights into the connectivity and stability of the difluoropyridine core and the carboxylate group.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Solid-State Molecular Structure
This technique would provide precise measurements of bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous depiction of its molecular geometry. While crystal structures for related compounds like methyl 4,6-dichloropyridine-3-carboxylate have been reported, no such data exists for the difluoro analogue. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which govern the macroscopic properties of the solid. For methyl 4,6-dichloropyridine-3-carboxylate, for instance, weak intermolecular C—H⋯O hydrogen bonds are observed to link the molecules. nih.gov However, a corresponding analysis for this compound is absent from the scientific record.
Electronic and Photoelectron Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores within the molecule. While studies on other pyridine derivatives have detailed their UV-Vis spectra, no specific absorption data for this compound could be located. wu.ac.th Such data would help to characterize the electronic structure of the fluorinated pyridine ring system.
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies
Currently, there is no publicly available research detailing the X-ray Photoelectron Spectroscopy (XPS) analysis of this compound for the determination of its core-level binding energies. This technique would be invaluable for probing the chemical environment of each atom in the molecule. By measuring the kinetic energy of electrons ejected from core orbitals upon X-ray irradiation, XPS provides insight into the elemental composition and the chemical states of atoms, which are influenced by the electron-withdrawing effects of the fluorine atoms and the ester group.
VUV-MATI Spectroscopy for Valence Orbitals and Cationic Structures
While specific VUV-MATI spectroscopic data for this compound is not available, research on the closely related compound, 2,6-difluoropyridine, offers significant insights into the effects of fluorine substitution on the electronic structure of the pyridine ring. rsc.org High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a powerful technique for determining precise adiabatic ionization energies and characterizing the vibrational structure of the resulting cation. rsc.orgrsc.org
In a study on 2,6-difluoropyridine, the adiabatic ionization energy was precisely determined to be 78365 ± 3 cm⁻¹ (9.7160 ± 0.0004 eV). rsc.org This technique involves the photoionization of molecules in a supersonic jet, which ensures that the molecules are in their vibrational ground state, allowing for highly accurate measurements. rsc.org
The VUV-MATI spectrum of 2,6-difluoropyridine was interpreted with the aid of Franck-Condon simulations, which provide detailed information about the geometry and vibrational modes of the cation. rsc.org The analysis revealed that upon ionization, the molecule undergoes a symmetry change from C₂ᵥ to C₁, which was indicated by the activity of out-of-plane ring-bending modes in the spectrum. rsc.org
Furthermore, natural bond orbital (NBO) analysis of 2,6-difluoropyridine showed that the highest occupied molecular orbital (HOMO) and HOMO-1 are π-orbitals, while the HOMO-2 is a nonbonding orbital. rsc.org The presence of two ortho-fluorine atoms was found to significantly stabilize the nonbonding orbital through interactions with the fluorine σ-type lone pairs. rsc.org This stabilization leads to a notable alteration in the valence orbital ordering when compared to 2-fluoropyridine, highlighting the profound influence of the degree and position of fluorination on the electronic properties of pyridine derivatives. rsc.org
These findings on 2,6-difluoropyridine demonstrate the capability of VUV-MATI spectroscopy to unravel subtle electronic effects in fluorinated heterocyclic systems. A similar investigation on this compound would be expected to provide valuable data on its ionization energy and the influence of both the fluorine atoms and the methyl carboxylate group on its cationic structure and valence orbital energies.
Table of Spectroscopic Data for 2,6-difluoropyridine
| Parameter | Value | Unit | Reference |
| Adiabatic Ionization Energy | 78365 ± 3 | cm⁻¹ | rsc.org |
| Adiabatic Ionization Energy | 9.7160 ± 0.0004 | eV | rsc.org |
Computational and Theoretical Investigations of Methyl 4,6 Difluoropyridine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the electronic structure, geometry, and reactivity of molecules. For a compound like methyl 4,6-difluoropyridine-2-carboxylate, these methods could provide deep insights into its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density.
For this compound, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This would yield the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C2 | C3 | - | - | Data Not Available |
| Bond Length | C4 | F | - | - | Data Not Available |
| Bond Angle | C3 | C4 | C5 | - | Data Not Available |
| Dihedral Angle | N1 | C2 | C(O) | O(Me) | Data Not Available |
Furthermore, DFT calculations would provide information on the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. Other electronic properties that could be calculated include the molecular electrostatic potential (MEP), which would highlight the electron-rich and electron-deficient regions of the molecule, and Mulliken or Natural Bond Orbital (NBO) charges, which would provide insight into the charge distribution on each atom.
Reaction Mechanism Studies
Computational studies are invaluable for elucidating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.
Transition State Analysis
For any reaction involving this compound, such as nucleophilic aromatic substitution at the fluorine-bearing carbon atoms, transition state (TS) analysis would be critical. Computational methods would be used to locate the transition state structure on the potential energy surface. The geometry of the TS would reveal the arrangement of atoms at the peak of the energy barrier.
Frequency calculations are then performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.
Energy Profiles of Reaction Pathways
By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides key thermodynamic and kinetic information.
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Data Not Available |
| Intermediate | Data Not Available |
| Transition State 2 | Data Not Available |
| Products | Data Not Available |
Solvent Effects on Reactivity
Reactions are typically carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding.
For a reaction involving this compound, performing calculations in different solvents would reveal how the reaction's energy profile and the stability of charged intermediates or transition states are affected by the polarity of the medium. This would be crucial for optimizing reaction conditions in a laboratory setting.
Spectroscopic Property Prediction
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can elucidate its NMR and vibrational spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the chemical shifts of NMR-active nuclei. nih.gov The shielding tensor, which describes the electronic environment around a nucleus, is calculated, and from this, the chemical shift is determined. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method and basis set.
For this compound, the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be influenced by the electron-withdrawing nature of the two fluorine atoms and the methyl carboxylate group. These substituents decrease the electron density on the pyridine (B92270) ring, generally leading to a downfield shift for the ring protons and carbons.
Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental or calculated values may differ.
| Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| H-3 | 7.2 - 7.5 | Expected to be a doublet, shifted downfield due to the adjacent fluorine at C-4 and the carboxylate group at C-2. |
| H-5 | 6.9 - 7.2 | Expected to be a doublet, shifted downfield due to the adjacent fluorine at C-6 and C-4. |
| -OCH₃ | 3.9 - 4.1 | Typical range for a methyl ester proton. |
| C-2 | 160 - 165 | Carboxylate carbon, significantly deshielded. |
| C-3 | 110 - 115 | Influenced by the carboxylate group and the fluorine at C-4. |
| C-4 | 165 - 170 (d, ¹JCF) | Directly bonded to fluorine, showing a large one-bond coupling constant. |
| C-5 | 105 - 110 | Shielded relative to other ring carbons due to the influence of two adjacent fluorine atoms. |
| C-6 | 160 - 165 (d, ¹JCF) | Directly bonded to fluorine, showing a large one-bond coupling constant. |
| -OCH₃ | 52 - 54 | Typical range for a methyl ester carbon. |
| F-4 | -100 to -120 | Typical range for fluoroaromatic compounds. |
For this compound, the vibrational spectrum would be characterized by modes associated with the pyridine ring, the methyl carboxylate group, and the carbon-fluorine bonds. The C-F stretching vibrations are typically found in the 1000-1400 cm⁻¹ region. The C=O stretching of the ester group would be expected around 1720-1740 cm⁻¹. The pyridine ring vibrations, which occur over a range of frequencies, would be altered by the presence of the fluorine and methyl carboxylate substituents. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on general principles of vibrational spectroscopy and data from analogous compounds. Actual experimental or calculated values may differ.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1720 - 1740 | Stretching of the carbonyl group in the methyl ester. |
| C-F Stretch | 1200 - 1350 | Asymmetric and symmetric stretching of the C-F bonds. |
| Pyridine Ring Stretch | 1400 - 1600 | Stretching vibrations of the pyridine ring. |
| C-O Stretch | 1100 - 1300 | Stretching of the C-O single bond in the ester. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations offer a way to understand the three-dimensional structure and conformational flexibility of molecules, as well as their interactions with other molecules.
The conformational preferences of this compound are primarily determined by the orientation of the methyl carboxylate group relative to the pyridine ring. Rotation around the C2-C(O) single bond would be a key conformational variable. Theoretical calculations can determine the potential energy surface for this rotation and identify the most stable conformers.
Studies on related N-difluoromethylated amides have shown that intramolecular hydrogen bonding, steric effects, and stereoelectronic effects play crucial roles in determining conformational preferences. rsc.org For this compound, it is likely that the planar conformer, where the carbonyl group is coplanar with the pyridine ring, is the most stable due to conjugation. The two possible planar arrangements would have the carbonyl oxygen pointing towards or away from the ring nitrogen. The relative energies of these conformers would be influenced by electrostatic interactions between the carbonyl oxygen, the ring nitrogen, and the fluorine at the 6-position.
The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov Computational studies can predict these interactions and rationalize the observed crystal packing.
In the case of this compound, the fluorine atoms and the carbonyl oxygen are expected to be key players in directing the crystal packing through weak C-H···F and C-H···O hydrogen bonds. nih.govresearchgate.net The electron-deficient nature of the difluorinated pyridine ring may also lead to π-stacking interactions with other aromatic systems. The crystal structure of the related 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, highlighting the importance of hydrogen bonding in the crystal packing of such molecules. nih.gov The packing of molecules in picolinate (B1231196) derivatives often involves weak intermolecular C-H···O interactions. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies
The electronic properties of this compound are significantly influenced by the two fluorine atoms and the methyl carboxylate group, all of which are electron-withdrawing. These substituents make the pyridine ring electron-deficient, which has important implications for its reactivity. For instance, electron-deficient pyridines are more susceptible to nucleophilic aromatic substitution.
Computational studies can quantify the effects of these substituents on the molecule's electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). The MEP would likely show a region of positive potential on the pyridine ring, indicating its susceptibility to nucleophilic attack. The LUMO is expected to be localized on the pyridine ring, further supporting its electrophilic character.
Structure-activity relationship studies on pyridine derivatives have shown that the presence and position of substituents like methoxy (B1213986), hydroxyl, and carbonyl groups can enhance biological activity. mdpi.com The introduction of fluorine atoms can also modulate properties such as lipophilicity and metabolic stability, which are crucial for drug design. uni-muenster.de
Influence of Fluorine Atoms on Reactivity and Electronic Properties
The presence of two fluorine atoms at the 4- and 6-positions of the pyridine ring significantly modulates the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing nature through the inductive effect has profound consequences on the pyridine core.
This reduction in electron density has several important implications for the molecule's reactivity. An electron-deficient aromatic ring is more susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational models predict that the carbon atoms bonded to the fluorine atoms (C4 and C6) and the carbon at the 2-position are the most electrophilic centers in the molecule, making them prime targets for attack by nucleophiles.
Furthermore, the fluorine atoms influence the basicity of the pyridine nitrogen. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. This leads to a lower pKa value for the conjugate acid of this compound compared to pyridine or methyl pyridine-2-carboxylate.
To illustrate the impact of fluorination on the electronic properties of a pyridine ring, the following table presents hypothetical calculated electronic properties based on general principles of computational chemistry for related compounds.
| Property | Pyridine | 4-Fluoropyridine | 4,6-Difluoropyridine |
| Calculated Dipole Moment (Debye) | ~2.2 | ~3.1 | ~3.8 |
| Electron Density on Nitrogen (Arbitrary Units) | High | Moderate | Low |
| Energy of LUMO (eV) | High | Lower | Lowest |
| Predicted Basicity (pKa of Conjugate Acid) | ~5.2 | ~3.5 | ~1.8 |
Note: These are representative values based on known trends and are intended for illustrative purposes. Actual computational data for these specific molecules may vary.
The Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest as it indicates the molecule's ability to accept electrons. libretexts.orgyoutube.com In difluorinated pyridines, the energy of the LUMO is significantly lowered, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. The molecular electrostatic potential (MEP) map, a common output of computational studies, would visually demonstrate this effect, showing a build-up of positive potential (electron-poor regions) around the carbon atoms attached to the fluorine atoms and the pyridine nitrogen.
Role of the Carboxylate Group in Directing Reactivity
The methyl carboxylate group (-COOCH₃) at the 2-position also plays a crucial role in directing the reactivity of the molecule. This group is an electron-withdrawing group due to both the inductive effect of the oxygen atoms and the resonance effect, where the carbonyl group can withdraw electron density from the ring.
In the context of electrophilic aromatic substitution, the carboxylate group is a deactivating, meta-directing group. This means it makes the aromatic ring less reactive towards electrophiles and directs incoming electrophiles to the C3 and C5 positions. However, given the already electron-deficient nature of the difluorinated pyridine ring, electrophilic substitution reactions are generally unfavorable.
The directing ability of the carboxylate group can be influenced by the reaction conditions, including the choice of metal catalyst and ligands. Computational studies can model the transition states of these reactions to predict the most likely site of functionalization.
| Substituent | Position | Electronic Effect | Predicted Influence on Reactivity |
| Fluorine | 4 | Strong Inductive Electron Withdrawal | Activates ring for nucleophilic attack, especially at C4 and C6. Deactivates ring for electrophilic attack. |
| Fluorine | 6 | Strong Inductive Electron Withdrawal | Activates ring for nucleophilic attack, especially at C4 and C6. Deactivates ring for electrophilic attack. |
| Methyl Carboxylate | 2 | Inductive and Resonance Electron Withdrawal | Deactivates ring for electrophilic attack (directing meta to C3, C5). Can direct metal-catalyzed C-H functionalization at C3. |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block
As a foundational chemical entity, this compound serves as a starting point for constructing more elaborate molecular architectures.
Methyl 4,6-difluoropyridine-2-carboxylate is an ideal precursor for developing advanced pyridine (B92270) scaffolds. The two fluorine atoms at the 4- and 6-positions are susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the controlled, stepwise introduction of different functional groups, leading to the creation of diverse libraries of substituted pyridines. The ability to functionalize the pyridine ring is crucial in fields like medicinal chemistry, where fluorinated heterocyclic cores are known to enhance the biological activity and metabolic stability of drug candidates. ossila.commdpi.com
The ester group at the 2-position can be readily hydrolyzed to form the corresponding carboxylic acid. This acid can then participate in amide bond formation or act as a bidentate chelating ligand for metal cations, a property common to pyridine-2-carboxylate derivatives. ossila.commdpi.com This dual reactivity—substitution at the fluorine-bearing carbons and modification at the ester—makes it a highly versatile platform for building complex molecular frameworks.
Beyond simple substitution, this compound serves as a key intermediate in the synthesis of more complex, often polycyclic, heterocyclic systems. The halogenated pyridine structure is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This allows for the formation of carbon-carbon bonds by reacting the fluoropyridine with various boronic acids or their derivatives, attaching new aryl or heteroaryl groups to the pyridine core. mdpi.com
Furthermore, substituents introduced via SNAr reactions can be designed to undergo subsequent intramolecular cyclization reactions. A nucleophile added at the 4- or 6-position could carry a second reactive group that, under the right conditions, could react with the ester at the 2-position (or its derivatives) to form fused ring systems, such as thieno[3,2-b]pyridines or other bicyclic heterocycles. mdpi.com This strategy provides a powerful pathway to novel and structurally complex heterocyclic compounds. nih.gov
Development of Fluorinated Materials
The unique electronic properties and reactivity of this compound also make it a candidate for the development of specialized fluorinated materials.
In polymer science, difunctional monomers are essential for building long-chain polymers. With its two reactive fluorine sites, this compound can be investigated as a monomer in step-growth polymerization. Through polycondensation with dinucleophilic reagents (e.g., bisphenols or diamines), it has the potential to form novel fluorinated aromatic polymers. The rigid pyridine unit would be incorporated into the polymer backbone, likely imparting desirable properties such as high thermal stability and specific mechanical characteristics. The resulting materials would be members of the poly(hetero)arylene ether family, a class of high-performance polymers. While its chlorinated analog, methyl 4,6-dichloropyridine-2-carboxylate, is a known synthetic building block sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com, the difluoro-version offers potentially different reactivity and properties for materials applications.
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. After hydrolysis of its ester to a carboxylic acid, this compound becomes a rigid, angular ligand capable of coordinating with metal ions. nih.gov Drawing parallels from structurally similar molecules like pyridine-2,6-dicarboxamides, this ligand is a prime candidate for constructing discrete, three-dimensional supramolecular assemblies such as helicates, cages, or coordination polymers. mdpi.comnih.gov
The fluorine atoms can play a crucial role in directing the assembly process through non-covalent interactions like hydrogen or halogen bonding, while also modifying the electronic properties of the pyridine ring. researchgate.net The resulting assemblies could have applications in host-guest chemistry, catalysis, or the development of molecular sensors. mdpi.comnih.gov
Research in Analytical Derivatization
In analytical chemistry, derivatization is used to modify an analyte to make it more suitable for a specific analytical technique. While not a widely documented application, the reactivity of this compound suggests its potential use as a derivatizing agent. It could react with nucleophilic functional groups (e.g., -OH, -NH2, -SH) on target analytes. The resulting derivative would be tagged with the difluoropyridinyl group, which could enhance its detectability in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where the fluorine atoms provide a distinct mass signature and potentially improve chromatographic behavior.
Reagents for Mass Spectrometry Tagging and Ionization Enhancement
Derivatization with reagents containing a permanent positive charge or a group that is readily ionizable can significantly improve the sensitivity of analysis, particularly in electrospray ionization (ESI) mass spectrometry. Pyridine-containing reagents, known as picolinoyl derivatives, have been successfully used for the derivatization of hydroxysteroids to enhance their detectability in LC-ESI-MS. The pyridine nitrogen can be readily protonated, leading to a strong signal in positive-ion mode ESI.
In the case of this compound, the presence of two electron-withdrawing fluorine atoms would decrease the basicity of the pyridine nitrogen, potentially making protonation less favorable compared to non-fluorinated analogues. However, the distinct mass of the difluorinated pyridine moiety could serve as a unique mass tag. This would be particularly useful in complex biological samples to distinguish derivatized analytes from the background matrix. The specific mass of the tag allows for targeted analysis using techniques like selected reaction monitoring (SRM), enhancing specificity.
The table below illustrates the mass contribution of related pyridine-based tagging moieties, highlighting the potential for unique mass signatures.
| Derivatizing Moiety | Molecular Formula | Mass (Da) | Key Feature |
| Picolinoyl | C₆H₄NO | 106.03 | Standard pyridine tag |
| 6-Methylpicolinoyl | C₇H₆NO | 120.04 | Increased mass and potential for altered fragmentation |
| 4,6-Difluoropyridine-2-carbonyl | C₆H₂F₂NO | 142.01 | Unique mass due to two fluorine atoms |
Probes for Spectroscopic Studies
The unique structural features of this compound make it a promising candidate as a probe for various spectroscopic techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful analytical tool due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and the large chemical shift range of fluorine, which makes it highly sensitive to the local chemical environment. There is a growing interest in using fluorinated molecules as probes to study biological systems and materials.
This compound possesses two fluorine atoms at distinct positions on the pyridine ring. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals, one for the fluorine at the 4-position and another for the fluorine at the 6-position. The chemical shifts and coupling constants of these fluorine atoms would be highly sensitive to their environment. For instance, if the molecule binds to a protein or a metal ion, changes in the ¹⁹F NMR spectrum, such as shifts in the resonance frequencies or changes in relaxation times, can provide valuable information about the binding event, the conformation of the binding site, and the dynamics of the interaction.
The table below shows typical ¹⁹F NMR chemical shift ranges for fluorine atoms in different chemical environments, illustrating the sensitivity of this technique.
| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm) |
| Aliphatic C-F | -150 to -250 |
| Aromatic C-F | -100 to -140 |
| Acyl Fluorides (COF) | +20 to +50 |
Ligand Design in Coordination Chemistry
While this compound itself can potentially act as a ligand, its utility in coordination chemistry is more pronounced upon hydrolysis of the methyl ester to the corresponding carboxylate, 4,6-difluoropyridine-2-carboxylic acid. This molecule can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring.
The presence of the two electron-withdrawing fluorine atoms on the pyridine ring significantly influences the electronic properties of the ligand. These fluorine atoms decrease the electron density on the pyridine ring and lower the pKa of the pyridine nitrogen, making it a weaker Lewis base compared to its non-fluorinated counterpart, picolinic acid. This modification can affect the stability and the redox properties of the resulting metal complexes.
The altered electronic properties can be advantageous in several ways:
Tuning Redox Potentials: The electron-withdrawing nature of the fluorine atoms can stabilize lower oxidation states of the coordinated metal ion.
Modulating Catalytic Activity: In catalytic applications, the electronic properties of the ligand can influence the reactivity of the metal center, allowing for fine-tuning of the catalyst's performance.
Enhancing Stability: In some cases, fluorination can increase the thermal and oxidative stability of the resulting coordination complex.
The design of coordination complexes with fluorinated picolinate-type ligands is an active area of research for applications in catalysis, materials science, and bioinorganic chemistry.
The table below compares the properties of picolinic acid with its difluoro-analogue, highlighting the electronic effects of fluorination.
| Ligand | pKa (Pyridine N-H) | Key Feature |
| Picolinic acid | ~5.4 | Standard bidentate N,O-donor ligand |
| 4,6-Difluoropyridine-2-carboxylic acid | Expected to be significantly lower than 5.4 | Electron-deficient ligand system |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of methyl 4,6-difluoropyridine-2-carboxylate will undoubtedly focus on the development of novel and sustainable methods that are both efficient and environmentally benign. Current synthetic strategies for fluorinated pyridines often rely on harsh conditions and the use of hazardous reagents. nih.gov Future research will likely pivot towards greener alternatives.
One promising avenue is the exploration of late-stage fluorination techniques. These methods would allow for the introduction of fluorine atoms at a late stage in the synthetic sequence, offering greater flexibility and access to a wider range of analogues. rsc.org Inspired by classic amination reactions, new methods for the site-selective fluorination of pyridine (B92270) rings using safer fluorinating agents are being developed and could be adapted for this specific compound. nih.gov
Furthermore, the principles of atom economy and waste reduction will be central. Catalytic methods, particularly those employing earth-abundant metals, will be explored to replace stoichiometric reagents. For instance, the development of catalytic C-H functionalization methods for pyridines could offer a direct and efficient route to introduce the carboxylate group, minimizing the need for pre-functionalized starting materials. nih.gov
The synthesis of the pyridine core itself is also ripe for innovation. Gold-catalyzed reactions using 2H-azirines as alkenyl nitrene equivalents have shown promise for the efficient construction of functionalized pyridines and could be adapted for this target molecule. oist.jp Additionally, novel one-pot methods for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from simple precursors like pyruvates and aldehydes highlight a trend towards more streamlined and efficient synthetic protocols. researchgate.net
Exploration of Unexplored Reaction Pathways and Catalytic Systems
The reactivity of the this compound core offers a rich field for exploration. The two fluorine atoms significantly influence the electronic properties of the pyridine ring, making it susceptible to specific types of transformations. Future research will delve into understanding and exploiting these properties to forge new chemical bonds and create novel molecular architectures.
A key area of focus will be the selective functionalization of the C-3 and C-5 positions of the pyridine ring. The electron-withdrawing nature of the fluorine atoms and the carboxylate group makes these positions susceptible to nucleophilic attack. Research into the regioselective displacement of the fluorine atoms with various nucleophiles will be crucial for generating diverse libraries of compounds for biological screening. Studies on related polyfluoropyridines have shown that the reactivity of fluorine atoms can be finely tuned, and similar principles could be applied here. nih.gov
The development of novel catalytic systems will be paramount to unlocking new reaction pathways. For example, iridium catalysts have been shown to be effective for the meta-functionalization of pyridines, a challenging transformation that could be applied to this system. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, which have been used for the stereodivergent functionalization of gem-difluoroalkenes, could potentially be adapted for the selective functionalization of the difluoropyridine core. acs.org
The unique electronic nature of the difluoropyridine ring also makes it a candidate for photochemical transformations. The generation of pyridinyl radicals through single-electron reduction has opened up new avenues for pyridine functionalization, and this approach could lead to novel C-C and C-heteroatom bond formations at positions that are inaccessible through traditional methods. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant trend in modern chemistry, and this compound is well-positioned to benefit from these technologies. strath.ac.ukmdpi.com
Flow chemistry offers numerous advantages for the synthesis of fluorinated compounds, including enhanced safety when handling hazardous reagents, precise control over reaction parameters, and improved scalability. nih.gov The synthesis of fluorinated pyridines, which can involve exothermic reactions and toxic intermediates, is particularly well-suited to the controlled environment of a flow reactor. youtube.com The implementation of flow chemistry could enable the safer and more efficient production of this compound and its derivatives. acs.org
Automated synthesis platforms, often integrated with high-throughput screening, will accelerate the discovery of new applications for this compound. These systems can rapidly generate libraries of derivatives by systematically varying the substituents on the pyridine core. rsc.org This approach will be invaluable for exploring the structure-activity relationships of new drug candidates and materials. The modularity of these platforms allows for the rapid optimization of reaction conditions and the exploration of a wide range of chemical space. mdpi.com
Advanced Computational Methodologies for Predictive Design
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Advanced computational methodologies can provide valuable insights into the molecule's structure, reactivity, and potential interactions with biological targets, thereby accelerating the design and discovery process.
Quantum chemical calculations can be used to predict the regioselectivity of reactions, helping to rationalize and predict the outcomes of unexplored reaction pathways. nih.gov For instance, computational studies on fluorinated allopurinol (B61711) have demonstrated the potential of these methods to predict the effects of fluorination on chemical properties and reactivity. researchgate.net Similar studies on this compound could guide the development of new synthetic strategies and the design of novel derivatives.
Molecular modeling and docking studies will be instrumental in identifying potential biological targets for this compound. By simulating the interactions between the molecule and various proteins, researchers can predict its binding affinity and mode of action, prioritizing the most promising candidates for experimental testing. acs.org The Prediction of Activity Spectra for Substances (PASS) platform and other in-silico tools can forecast the biological activity spectra of new derivatives, further streamlining the drug discovery process. uni-muenster.de
Machine learning and artificial intelligence are also emerging as powerful tools for predictive chemistry. acs.org These approaches can be used to develop models that predict reaction outcomes, optimize synthetic routes, and even discover new reactions. By training these models on existing data from pyridine and fluorine chemistry, researchers can make more informed decisions about the most promising avenues for future research.
Investigation of New Research Applications in Interdisciplinary Fields
The unique properties conferred by the difluoro-substituted pyridine core suggest that this compound could find applications in a wide range of interdisciplinary fields beyond traditional medicinal chemistry.
In materials science , the incorporation of fluorinated pyridines into polymers and other materials can lead to enhanced thermal stability, chemical resistance, and unique optical properties. Perfluoropyridine, for example, has been used to create advanced fluoropolymers and network materials. The difunctional nature of this compound (with its ester and reactive fluorine atoms) makes it an attractive building block for the synthesis of novel polymers with tailored properties.
In agrochemicals , the introduction of fluorine atoms is a well-established strategy for increasing the efficacy and metabolic stability of pesticides and herbicides. The pyridine scaffold is also a common feature in many agrochemical products. Therefore, derivatives of this compound could be investigated as potential new crop protection agents.
In the field of chemical biology , fluorinated molecules are valuable tools for probing biological systems. The fluorine-19 isotope has a unique NMR signal, making it a powerful probe for studying protein-ligand interactions and in vivo imaging. Derivatives of this compound could be developed as novel imaging agents or chemical probes to study biological processes.
The exploration of these interdisciplinary applications will require collaboration between chemists, biologists, materials scientists, and engineers, and will undoubtedly lead to new and exciting discoveries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4,6-difluoropyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors. Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are used under anhydrous conditions at controlled temperatures (e.g., 0–50°C). Key steps include:
- Precursor Selection : Starting with methyl pyridine-2-carboxylate derivatives.
- Fluorination : Reacting with DAST in dichloromethane or THF, monitoring via TLC or HPLC for intermediate formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1.5–2.0 equiv. of fluorinating agent) and reaction time (4–12 hours) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies fluorine substitution patterns (δ -110 to -160 ppm for aromatic fluorines). NMR resolves aromatic protons and methyl ester groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNO).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography : Resolves crystal structure if single crystals are obtained .
Q. How should researchers handle safety and stability concerns for this compound?
- Methodological Answer :
- Storage : Protect from light and moisture at 2–8°C in sealed containers.
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to limited acute toxicity data.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ester group .
Advanced Research Questions
Q. How do fluorine atoms at the 4- and 6-positions influence the compound’s bioactivity and metabolic stability?
- Methodological Answer :
- Lipophilicity Enhancement : Fluorine increases logP values (measured via shake-flask method), improving membrane permeability.
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to compare half-life (t) with non-fluorinated analogs.
- Electronic Effects : Use DFT calculations to assess electron-withdrawing effects on reactivity at the carboxylate group .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Comparative Replication : Repeat experiments using identical reagents (e.g., DAST vs. Deoxo-Fluor) and conditions (solvent, temperature).
- Impact of Regiochemistry : Verify fluorination positions via NOESY NMR or X-ray to rule out isomer formation.
- Biological Assay Validation : Use standardized protocols (e.g., IC determination in kinase assays) and include positive controls (e.g., known kinase inhibitors) .
Q. What strategies are recommended for incorporating this compound into drug discovery pipelines?
- Methodological Answer :
- Scaffold Modification : Use Suzuki-Miyaura coupling to introduce aryl groups at the 3-position for target engagement studies.
- Prodrug Development : Hydrolyze the methyl ester in vivo (test via plasma esterase assays) to enhance bioavailability.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine counts (e.g., mono- vs. di-fluorinated) and assess potency in disease models (e.g., cancer cell lines) .
Key Challenges and Future Directions
- Synthetic Challenges : Scaling fluorination reactions while minimizing side products (e.g., over-fluorination).
- Biological Profiling : Prioritize targets using computational docking (e.g., PyRx software) against kinase or GPCR libraries.
- Ecotoxicology : Address data gaps in environmental persistence via OECD 301 biodegradation tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
